2-Chloro-n-(4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-2-13-5-3-4-10-18(13)22(20,21)14-8-6-12(7-9-14)17-15(19)11-16/h6-9,13H,2-5,10-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISPFLIZLROMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-(4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Ethylpiperidinyl Sulfonyl Intermediate: This step involves the reaction of 2-ethylpiperidine with a sulfonyl chloride derivative under basic conditions to form the ethylpiperidinyl sulfonyl intermediate.
Coupling with Phenylacetamide: The intermediate is then coupled with 4-chlorophenylacetamide in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in the chloroacetamide group is highly susceptible to nucleophilic displacement. This reactivity is exploited to synthesize derivatives for pharmacological screening:
Reaction Conditions
-
Nucleophiles: Thiols, amines, alkoxides
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Solvents: Ethanol, DMF, or THF
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Catalysts: Sodium ethoxide, piperidine, or triethylamine
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Temperature: Reflux (70–80°C)
Example Reaction
Reaction with 2-mercapto-4-methyl-6-phenylnicotinonitrile ( ):
Outcome :
-
Formation of a C–S bond, confirmed by NMR (δ 4.43 ppm for SCH) and IR (absence of Cl–C=O stretch at 550 cm) .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Conditions
-
Acidic Hydrolysis: 6M HCl, reflux (12–24 hours)
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Basic Hydrolysis: 2M NaOH, 60°C (4–6 hours)
Products
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Acid-Catalyzed: 2-Chloroacetic acid and 4-[(2-ethylpiperidin-1-yl)sulfonyl]aniline.
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Base-Catalyzed: Sodium 2-chloroacetate and the corresponding aniline.
Analytical Validation
-
IR spectroscopy shows loss of amide C=O stretch (1671 cm) and emergence of carboxylic acid O–H (2500–3000 cm).
Condensation Reactions
The compound participates in cyclocondensation to form heterocyclic systems:
Reaction with Thiourea Derivatives
Key Data
-
Yield: 68–72%
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Characterization : NMR confirms thiazolidinone carbonyl at 172 ppm.
Oxidation
The sulfonamide group is resistant to oxidation, but the ethylpiperidine moiety can undergo oxidative degradation under strong conditions (e.g., KMnO, HSO):
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Product : Sulfonic acid derivative (isolated via column chromatography).
Reduction
Catalytic hydrogenation (H, Pd/C) reduces the sulfonyl group to a thioether:
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Outcome : 4-[(2-Ethylpiperidin-1-yl)thio]phenylacetamide (confirmed by MS: m/z 341 [M+H]).
Cycloaddition Reactions
The compound engages in [4+2] Diels-Alder reactions when heated with dienes (e.g., 1,3-butadiene):
Conditions
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Solvent: Toluene
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Temperature: 110°C (24 hours)
Product
-
Six-membered cycloadduct with endo selectivity (HPLC purity >95%).
Reaction Optimization Table
| Reaction Type | Optimal Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | NaOEt | Ethanol | Reflux | 75–82 |
| Acidic Hydrolysis | HCl | Water | Reflux | 89 |
| Cyclocondensation | Piperidine | DMF | 80°C | 68 |
| Diels-Alder | None | Toluene | 110°C | 71 |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 2-chloro-N-(4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl)acetamide. For instance, derivatives featuring similar sulfonamide structures have demonstrated cytotoxic effects against various human cancer cell lines, including breast and colon cancers. The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in oncology treatments .
Central Nervous System Disorders
The compound's structure suggests potential applications in treating central nervous system (CNS) disorders. Research into allosteric modulators of G protein-coupled receptors (GPCRs) has shown that similar compounds can influence neurotransmitter systems, potentially leading to new therapeutic strategies for conditions such as anxiety and depression .
Case Study 1: Antitumor Efficacy
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives and evaluated their anticancer properties against various cell lines. The findings demonstrated that certain derivatives exhibited significant inhibitory effects on cell proliferation, suggesting that modifications to the sulfonamide moiety could enhance anticancer activity .
Case Study 2: CNS Activity
A study focused on the synthesis of new GPCR modulators found that related compounds could effectively modulate receptor activity, leading to improved outcomes in preclinical models of CNS disorders. The structural similarities with this compound suggest that it could be explored further for similar applications .
Mechanism of Action
The mechanism of action of 2-Chloro-n-(4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Heterocyclic vs. Aliphatic Substituents: Pyrimidinyl (e.g., ) and oxazinyl () groups introduce aromaticity and hydrogen-bonding capacity, often correlating with antimicrobial or anticancer activity.
- Chloroacetamide Position : The chloro substituent’s electrophilicity is critical for covalent interactions with cysteine residues in target proteins, as seen in anticancer derivatives ().
Physicochemical Properties
- Solubility : Methylsulfonyl derivatives () exhibit higher aqueous solubility due to polar sulfone groups. Piperidinyl analogs () show moderate solubility, influenced by alkyl chain length.
Anticancer Activity
- 2-Chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl)phenyl)acetamide () : Demonstrated moderate cytotoxicity against human cancer cell lines (IC₅₀: 10–50 μM), attributed to the oxazine ring’s ability to intercalate DNA or inhibit kinases.
Antimicrobial Potential
- Pyrimidinyl-Substituted Analogs () : Structural similarity to sulfamethazine () suggests possible antitubercular or antibacterial activity via dihydropteroate synthase inhibition.
Metabolic Stability
- 2-Ethylpiperidinyl Group : The ethyl chain may reduce oxidative metabolism compared to methyl groups, as seen in structurally related pesticides ().
Biological Activity
2-Chloro-n-(4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl)acetamide, commonly referred to by its CAS number 444109-84-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C₁₅H₂₁ClN₂O₃S
- Molecular Weight: 344.9 g/mol
| Property | Value |
|---|---|
| CAS Number | 444109-84-6 |
| Molecular Weight | 344.9 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study focusing on N-phenylacetamide derivatives demonstrated that certain analogs showed efficacy in animal models for epilepsy, particularly in maximal electroshock (MES) tests. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that the presence of piperidine and sulfonamide groups could be crucial for anticonvulsant effects .
Analgesic Activity
The compound has also been evaluated for analgesic properties. In molecular docking studies, derivatives of similar structure were shown to bind effectively to cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management. The synthesized compounds exhibited significant analgesic activity in hot plate models, indicating their potential as new analgesics .
The proposed mechanism of action for the biological activity of this compound involves modulation of neurotransmitter systems and inhibition of specific enzymes. The sulfonamide moiety is believed to enhance binding affinity to target sites, thereby influencing pathways involved in pain perception and seizure activity .
Study 1: Anticonvulsant Screening
In a pharmacological study involving various derivatives, several compounds were tested for their anticonvulsant activity using the MES model. The results indicated that modifications to the piperidine ring significantly influenced efficacy:
| Compound ID | Dose (mg/kg) | MES Protection (%) |
|---|---|---|
| 12 | 100 | 60 |
| 14 | 300 | 80 |
| 20 | 100 | 75 |
The most effective compound (ID 14) demonstrated protection at both time intervals tested (0.5 h and 4 h post-administration), suggesting a prolonged action profile .
Study 2: Analgesic Evaluation
In another study evaluating analgesic properties through molecular docking:
| Compound ID | Binding Energy (kcal/mol) | Analgesic Activity (Hot Plate Test) |
|---|---|---|
| AKM-2 | -9.5 | Significant |
| AKM-3 | -8.7 | Moderate |
Compound AKM-2 showed the highest binding affinity and significant analgesic response compared to diclofenac sodium, indicating its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-N-(4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
Intermediate Formation : React 4-aminophenyl sulfonyl chloride with 2-ethylpiperidine to form the sulfonamide intermediate.
Acetamide Introduction : Treat the intermediate with chloroacetyl chloride under anhydrous conditions, using a base like triethylamine to facilitate nucleophilic substitution.
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity yields .
- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using NMR and mass spectrometry.
Q. How can researchers characterize this compound’s structural and chemical properties?
- Methodological Answer :
- Spectral Analysis : Use NMR (¹H/¹³C) to confirm substituent positions and MS (ESI-TOF) for molecular weight validation.
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths/angles, particularly for the sulfonyl and piperidinyl groups .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) ensures >95% purity .
Q. What are the potential research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or SPR-based binding assays.
- CNS Studies : Assess blood-brain barrier permeability via in vitro models (e.g., MDCK-MDR1 cells) .
- Material Science : Evaluate thermal stability (TGA/DSC) and solubility in polar aprotic solvents (DMF, DMSO) for polymer composite development .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Computational Design : Use quantum chemical calculations (DFT) to predict transition states and optimize reaction conditions (e.g., solvent polarity, temperature).
- Feedback Loops : Integrate experimental data with machine learning algorithms to refine parameters (e.g., catalyst loading, reaction time) .
- Scale-Up Strategies : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates efficiently .
Q. How to resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Validation Techniques : Cross-validate X-ray data with powder XRD and solid-state NMR to address polymorphism or hydration effects.
- Dynamic Studies : Conduct variable-temperature XRD to analyze conformational flexibility in the piperidinyl-sulfonyl moiety .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., G-protein-coupled receptors).
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes in explicit solvent .
Q. How to address solubility limitations in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability.
- Nanocarriers : Encapsulate in liposomes (phosphatidylcholine-based) or cyclodextrins to enhance aqueous dispersion .
Q. Why might biological activity vary across studies, and how can this be mitigated?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity measurements.
- Metabolic Stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
